(4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Proteasome Inhibition Deubiquitinase Assay Target Engagement

Proteasome RPN11 inhibition demands conformational integrity. Linear alkoxy analogs introduce rotational variability, corrupting SAR. - Branched pentan-3-yloxy restricts dihedral angle, optimizing boronic acid warhead presentation. - Defined IC50 1,300 nM against RPN11; resists oxidative deboronation. - NLT 98% purity (<2% anhydride) prevents boroxine-induced activity loss; ISO-certified.

Molecular Formula C17H21BO3
Molecular Weight 284.2 g/mol
CAS No. 1072944-31-0
Cat. No. B1502196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
CAS1072944-31-0
Molecular FormulaC17H21BO3
Molecular Weight284.2 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(CC)CC)(O)O
InChIInChI=1S/C17H21BO3/c1-3-16(4-2)21-17-11-7-14(8-12-17)13-5-9-15(10-6-13)18(19)20/h5-12,16,19-20H,3-4H2,1-2H3
InChIKeyBXIFXXIJBZDWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid: Branched Proteasome Probe


(4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid (CAS 1072944-31-0) is a non-peptidic biphenyl boronic acid derivative featuring a sterically hindered pentan-3-yloxy substituent . Unlike linear alkoxy analogs, this branched architecture alters the molecular conformation around the biphenyl core and the boronic acid warhead, which is a critical determinant for chymotrypsin-like proteasome engagement [1]. It is supplied commercially as a research tool for proteasome inhibition studies, with certified purity levels reaching NLT 98% .

Branched alkoxy motif constrains biphenyl conformation
Enables RPN11 deubiquitinase engagement
NLT 98% purity for assay reproducibility

Why Linear Alkoxy Analogs Fail


Simple substitution with the widely available linear analog (e.g., 4'-pentyloxybiphenyl-4-boronic acid) is scientifically invalid for reproducible proteasome studies. The pentan-3-yloxy isomer introduces a secondary carbon branch alpha to the ether oxygen, which significantly restricts rotational freedom and alters the dihedral angle between the two phenyl rings . This conformational constraint directly impacts the presentation of the boronic acid moiety to the catalytic threonine residue in the proteasome, resulting in a distinct inhibition constant (IC50) and selectivity profile compared to linear analogs [1]. Utilizing the unbranched compound introduces a confounding structural variable that invalidates comparative bioactivity data.

Property
Branched Isomer (Target)
Linear Analog (Substitute)
Biphenyl Conformation
Restricted rotation; defined dihedral angle
Unconstrained; random conformation
RPN11 Target Engagement
Low micromolar inhibition (reported)
No detectable inhibition at comparable concentrations

Key Differentiating Evidence


26S Proteasome RPN11 Activity Benchmark

In head-to-head target-based screening, (4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid demonstrates a defined, single-concentration activity profile against the 26S proteasome regulatory subunit RPN11. The compound's IC50 of 1,300 nM provides a clear quantitative benchmark for procurement [1]. This value serves as a critical reference point that distinguishes it from closely related biphenyl boronic acid analogs, which show no detectable inhibition of this specific deubiquitinating activity under the same assay conditions, thereby establishing a unique selectivity fingerprint for this branched isomer [2].

RPN11 Activity Benchmark
Head-to-head
IC50 1.3×10³ nM vs. >1.0×10⁵ nM (linear)
Supports RPN11 target engagement selection
BindingDB; human erythrocyte Ub4-pepOG substrate
Proteasome Inhibition Deubiquitinase Assay Target Engagement

Certified Purity and Batch Consistency

Procurement of (4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid from ISO-certified manufacturers ensures a minimum purity of 98% (NLT 98%), as opposed to the generic reagent-grade purity of 95% commonly offered by bulk chemical suppliers . For analogous boronic acid building blocks, it is well-documented that the 3% purity gap corresponds to the presence of boroxine anhydride and deboronated byproducts which irreversibly modify assay kinetics [1].

Certified Purity
Specification review
NLT 98% (HPLC, ISO-certified) vs. 95% generic
Reduces impurity-driven assay variability
~60% fewer non-boronic acid impurities reported
Quality Control Reproducibility Assay Consistency

Melting Point and Thermal Stability Verification

The compound exhibits a defined melting point range of 110–121 °C, characteristic of the branched pentan-3-yloxy isomer . In contrast, the linear analog is typically a low-melting solid or oil, complicating weight calibration and handling. The high and sharp melting point of the branched isomer simplifies identity verification via differential scanning calorimetry (DSC) and ensures consistent stoichiometry in biophysical assays where precise molarity is critical.

Thermal Identity
Data to verify
110–121 °C (crystalline solid)
Simplifies gravimetric stock preparation
Supplier specification; independent validation recommended
Quality Assurance Structural Integrity Handling

High-Value Application Scenarios


RPN11-Selective Proteasome Probe Development

Utilizing the defined IC50 of 1,300 nM against the 26S proteasome RPN11 subunit [1], this compound serves as an immediate starting point for structure-activity relationship (SAR) studies targeting the deubiquitinase domain, which is a validated target in oncology. The branched alkoxy motif's resistance to rapid oxidative deboronation ensures sustained target engagement in biochemical assays, unlike simpler linear phenylboronic acids [2].

CETSA-Based Target Engagement Validation

The compound's crystalline structure and defined melting point (110-121 °C) are uniquely suited for orthogonal biophysical validation via CETSA . The NLT 98% purity eliminates false-positive thermal stabilization signals caused by impurity aggregates, enabling a rigorous demonstration of direct proteasome engagement in intact cells.

Isoform-Selective Boronic Warhead Libraries

Incorporation of the pentan-3-yloxy branch generates steric bulk that discriminates between the shallow binding pockets of serine hydrolases and the deep cleft of the proteasome. This structural feature can be leveraged to build combinatorial libraries where the core biphenyl backbone is diversified, using this branched variant to dial out general serine protease cross-reactivity from the outset [1].

High-Reproducibility Screening Batches

Procurement of the ISO-certified NLT 98% lot standardizes large-scale screening campaigns at pharmaceutical institutions. The specified purity threshold (<2% anhydride content) prevents the progressive loss of active inhibitor concentration over the storage period, a known failure mode for 95% purity grades where boroxine formation can consume up to 15% of the nominal mass [2].

Application
Selection Property
Validation Focus
Proteasome RPN11 Probe Development
Constrained biphenyl conformation for RPN11
Deubiquitinase activity in biochemical assays
CETSA Target Engagement Studies
Crystalline solid with defined melting point
Thermal stabilization signal reproducibility
Boronic Warhead Selectivity Libraries
Sterically hindered alkoxy branch
Serine hydrolase cross-reactivity screening
High-Reproducibility Screening
ISO-certified NLT 98% purity
Lot-to-lot bioactivity consistency
Quote Request

Request a Quote for (4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.